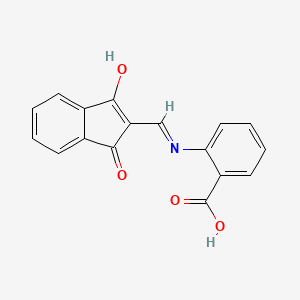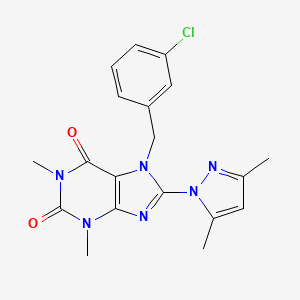![molecular formula C16H24N6O2 B2884519 3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923484-65-5](/img/structure/B2884519.png)
3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazines and tetrazines are a special class of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules .
Synthesis Analysis
The synthesis of triazines and tetrazines involves various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis
Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound would depend on its exact molecular structure. In general, triazines and tetrazines have rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research into compounds structurally related to 3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione often focuses on their synthesis and potential biological activities. For instance, novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized, with studies exploring their antitumor activities and vascular relaxing effects. These compounds, including those derived from reactions involving aminotheophylline and various alkylation processes, exhibit promising antitumor properties against specific leukemia strains, although their vascular relaxing capabilities might not be potent (Ueda et al., 1987).
Crystal Structure and Synthesis
The crystal structure and synthesis of related compounds also constitute a significant area of study. Research has detailed the synthesis processes and crystallographic analysis of triazine and pyrimidine derivatives, providing insights into the molecular arrangements and potential applications in materials science and medicinal chemistry (Wang Qing-min et al., 2004).
Antiviral Activity
Compounds structurally analogous to this compound have been investigated for their antiviral activities. The synthesis of imidazo[1,2-a]-s-triazine nucleosides and their guanine, guanosine, and guanosine monophosphate analogs exemplifies efforts to explore new classes of antiviral agents. These compounds have shown moderate activity against rhinovirus at non-toxic dosage levels, highlighting their potential in antiviral drug development (Kim et al., 1978).
Anticancer and Antimicrobial Activities
Further studies have synthesized tricyclic triazino and triazolo[4,3-e]purine derivatives, evaluating their anticancer, anti-HIV-1, and antimicrobial activities. These compounds, through various synthetic pathways, have demonstrated considerable anticancer activity against melanoma and non-small lung cancer, as well as moderate anti-HIV-1 activity. Such research underscores the potential of structurally related compounds in the treatment of diverse diseases (Ashour et al., 2012).
Zukünftige Richtungen
The future directions in the field of triazine and tetrazine research involve further exploration of their synthesis, coordination properties, and various applications. The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Eigenschaften
IUPAC Name |
3,9-dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-9(2)7-21-14(23)12-13(19(6)16(21)24)17-15-20(12)8-11(5)18-22(15)10(3)4/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBDSVPTTQJLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(benzylsulfanyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2884438.png)
![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)
![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2884442.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2884445.png)
![(Z)-methyl 2-(6-ethoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2884448.png)
![N-(4-bromophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2884449.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2884452.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2884453.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2884455.png)

